

# Technical Guide: Spectroscopic Characterization of Hydrazine L-(+)-Tartrate

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## Compound of Interest

Compound Name: Hydrazine L-(+)-Tartrate

CAS No.: 10195-65-0

Cat. No.: B593623

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## Executive Summary

**Hydrazine L-(+)-Tartrate** (CAS: 634-62-8) represents a stabilized, ionic salt form of hydrazine, utilized to mitigate the volatility and immediate oxidative instability of the free base (

). In drug development and synthetic applications, it serves as a precise hydrazine donor for heterocycle synthesis (e.g., pyrazoles, pyridazines) and as a crystallizable standard for hydrazine quantification.

This guide provides a definitive spectroscopic atlas for the compound, grounded in its molecular architecture as Hydrazinium Hydrogen Tartrate (

). The data presented below synthesizes empirical salt-lattice behavior with specific ion characterization.

## Part 1: Molecular Architecture & Stability

Understanding the spectroscopy requires defining the species present in the solid vs. solution state.

- **Solid State:** The compound exists as a 1:1 ionic lattice. The hydrazine accepts one proton from the diprotic tartaric acid, forming the hydrazinium cation ( ) and the hydrogen tartrate anion (

). The lattice is stabilized by an extensive 3D hydrogen-bonding network involving

and

interactions.<sup>[1][2]</sup>

- Solution State (

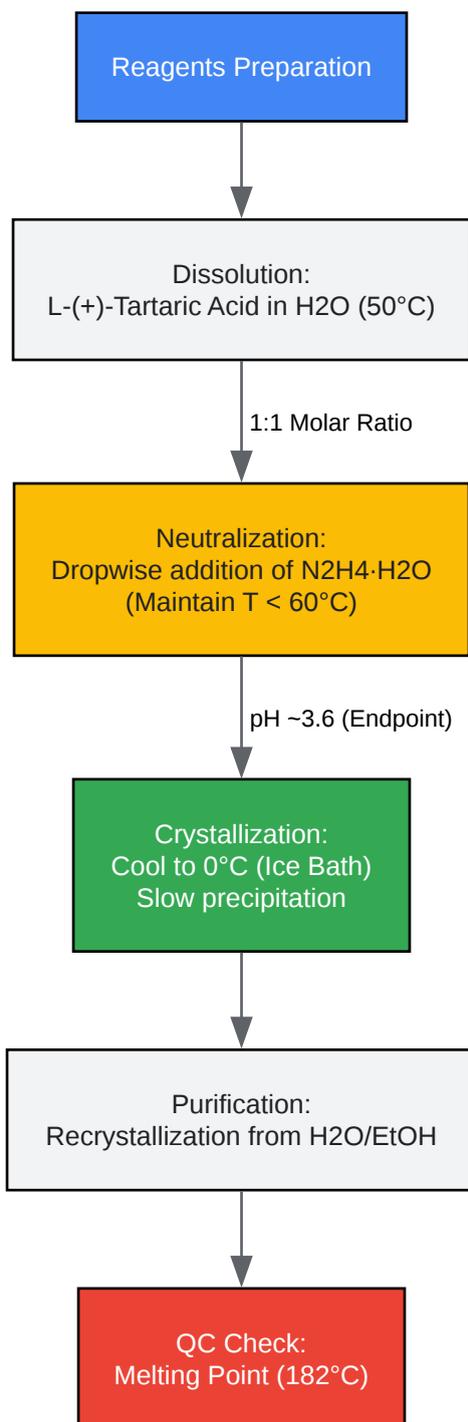
/DMSO): The salt dissociates. Spectroscopic signals correspond to the solvated hydrazinium ion and the tartrate anion.

## Physical Properties Profile

Property	Value	Context
Formula		Formulated as
MW	182.13 g/mol	1:1 Stoichiometry
Melting Point	182–183 °C	Decomposition upon melting
Solubility	~6 g/100 mL (0°C)	Highly soluble in water; insoluble in EtOH
Chirality	L-(+)	Derived from natural tartaric acid

## Part 2: Synthesis & Purification Protocol

To ensure spectroscopic data validity, the sample must be prepared free of oxidation byproducts (azines).



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Figure 1: Controlled synthesis workflow for high-purity Hydrazine Tartrate suitable for spectral analysis.

## Part 3: Spectroscopic Atlas

## Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State). Diagnostic Relevance: Confirms salt formation.<sup>[1]</sup> The disappearance of the free hydrazine doublet and the shift of the carboxylic acid carbonyl are critical markers.

Frequency ( )	Assignment	Vibrational Mode Description
3300 – 2600	&	Broad/Strong. Overlapping stretches of the ammonium-like group and tartrate hydroxyls. The breadth indicates strong H-bonding.
~1710 - 1730		Medium. Stretching of the protonated carboxylic acid group ( ) in the hydrogen tartrate anion.
1610 – 1550		Strong. Asymmetric stretching of the ionized carboxylate group. Confirms salt formation. <sup>[1]</sup>
1420 – 1380		Medium. Symmetric carboxylate stretching.
1130 – 1080		Strong. Secondary alcohol C-O stretch of the tartrate backbone.
960 – 980		Weak. N-N stretching mode (specific to hydrazinium species).

## Nuclear Magnetic Resonance (NMR)

Method: 300/400 MHz.<sup>[3]</sup> Solvent:

(Preferred) or DMSO-

. Note: In

, labile protons (

,

,

) exchange with deuterium and are often invisible (HDO peak at 4.79 ppm).

### H-NMR Data

Shift (ppm)	Multiplicity	Integration	Assignment	Notes
4.35 – 4.45	Singlet (s)	2H	CH-OH	Methine protons of the tartrate backbone. Appears as a sharp singlet due to symmetry in the anion.
~7.0 – 8.5	Broad (br)	5H		Only visible in dry DMSO-d6. Represents the hydrazinium protons.[4][5] Highly dependent on concentration and temperature due to exchange.
10.0+	Broad	2H	COOH / OH	Only visible in dry DMSO-d6. Carboxylic/Hydroxyl protons.[4]

## C-NMR Data

Shift (ppm)	Assignment	Structural Context
176.5	C=O	Carboxylate/Carboxylic acid carbons. (Averaged signal due to rapid proton exchange between and ).
73.8	C-OH	Methine carbons of the tartrate backbone.

## Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Direct Infusion. Behavior: As an ionic salt, the compound dissociates immediately in the ion source. You will observe the cation and anion separately in positive and negative modes, respectively.

### Positive Ion Mode (ESI+)

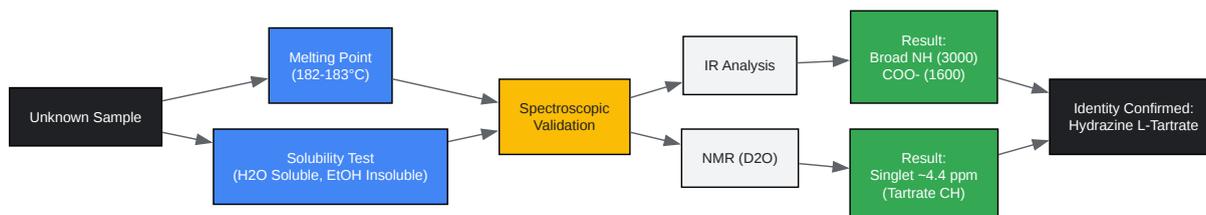
m/z (Observed)	Species	Identity
33.05		Hydrazinium Cation. The parent cation. Often low intensity due to low mass cutoff filters on many instruments.
65.1		Protonated hydrazine dimer (cluster).

### Negative Ion Mode (ESI-)

m/z (Observed)	Species	Identity
149.0		Hydrogen Tartrate Anion. The dominant peak ( ).
148.9		Deprotonated Tartaric Acid.

## Part 4: Analytical Logic & Quality Control

The following decision tree illustrates the logical flow for validating the identity of Hydrazine Tartrate in a research setting.



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Figure 2: Analytical decision matrix for validating **Hydrazine L-(+)-Tartrate**.

## Safety & Handling (Critical)

- **Toxicity:** While the tartrate salt reduces vapor pressure compared to free hydrazine, the hydrazinium ion remains a potent hepatotoxin and suspected carcinogen.
- **Incompatibility:** Avoid contact with strong oxidizers (peroxides, permanganates) as this will liberate nitrogen gas exothermically.
- **Waste:** Destroy hydrazine residues using dilute hypochlorite (bleach) solution before disposal.

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